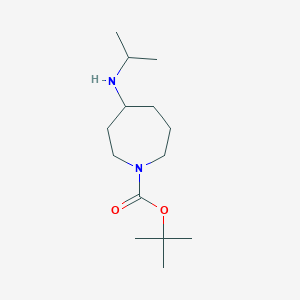

tert-Butyl 4-(isopropylamino)azepane-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(propan-2-ylamino)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)15-12-7-6-9-16(10-8-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDWEDGWCYVSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-(isopropylamino)azepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of azepane with tert-butyl chloroformate and isopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .

Analyse Chemischer Reaktionen

Tert-Butyl 4-(isopropylamino)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(isopropylamino)azepane-1-carboxylate has been studied for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development:

- Antitumor Activity : Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK). For example, related compounds have shown IC50 values in the nanomolar range, indicating potent activity against cancer cell lines .

- Neuropharmacology : The azepane structure is significant in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : The presence of the azepane ring allows for the formation of various derivatives, which can be utilized in synthesizing more complex molecules . For instance, this compound can be modified through reactions such as alkylation or acylation to produce novel compounds with enhanced biological activities.

- Microwave-Assisted Synthesis : Recent studies have demonstrated that microwave irradiation can enhance the efficiency of reactions involving this compound, leading to higher yields in shorter reaction times . This method is particularly advantageous for scaling up production.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs, focusing on structural features, physicochemical properties, and applications.

Piperidine vs. Azepane Derivatives

(a) tert-Butyl 4-(methylamino)piperidine-1-carboxylate (CAS: 108612-54-0)

- Structure: Six-membered piperidine ring with Boc and methylamino groups.

- Molecular Formula : C₁₁H₂₂N₂O₂; MW : 214.31 g/mol.

- Key Differences: Smaller ring size reduces conformational flexibility compared to azepane. The methylamino group (vs. isopropylamino) lowers steric hindrance and lipophilicity (LogP ~2.8).

- Applications : Commonly used in CNS drug candidates due to improved blood-brain barrier penetration .

(b) tert-Butyl 4-(propylamino)piperidine-1-carboxylate (CAS: 534595-51-2)

- Structure: Piperidine with propylamino substituent.

- Molecular Formula : C₁₃H₂₆N₂O₂; MW : 242.36 g/mol.

- Key Differences : Longer alkyl chain increases lipophilicity (LogP ~3.5) but may reduce solubility.

- Applications : Used in protease inhibitor scaffolds for antiviral therapies .

(c) tert-Butyl 4-(isopropylamino)azepane-1-carboxylate

Azepane Derivatives with Varied Substituents

(a) tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate (CAS: 1363839-58-0)

- Structure : Diazepane ring (seven-membered with two nitrogen atoms) with Boc and isobutyryl groups.

- Molecular Formula : C₁₄H₂₆N₂O₃; MW : 270.37 g/mol.

- Key Differences :

(b) tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Structure: Cyclopentane ring with Boc and ethyl/aminomethyl groups.

- Key Differences: Five-membered cyclopentane ring reduces flexibility compared to azepane.

Biologische Aktivität

tert-Butyl 4-(isopropylamino)azepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{23}N_{1}O_{2}

- Molecular Weight : 225.33 g/mol

This compound features a tert-butyl group and an isopropylamino moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that the compound may act on various receptors and enzymes, modulating their activity and leading to diverse biological effects.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity (Zone of Inhibition in mm) | MIC (µg/mL) |

|---|---|---|

| A | 12 | 10 |

| B | 15 | 5 |

| C | 9 | 20 |

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes findings from recent studies:

Study on Anticancer Efficacy

A study conducted on KARPAS-299 xenograft tumors in mice demonstrated significant antitumor efficacy when treated with this compound. The treatment resulted in a marked reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound inhibited key signaling pathways involved in cell proliferation and survival, particularly those mediated by ALK (anaplastic lymphoma kinase). This inhibition was associated with decreased phosphorylation of downstream targets such as ERK and STAT3, suggesting a robust mechanism for its anticancer effects.

Q & A

Q. Methodology :

- Refine crystallographic data with SHELXL, checking for disorder or twinning .

- Compare NMR-derived coupling constants with crystallographic torsion angles to map conformational preferences.

Advanced: How can hydrogen bonding networks in this compound’s crystals inform molecular design?

Answer:

Hydrogen bonding governs packing stability and solubility. Use graph set analysis (Etter’s methodology ) to classify interactions (e.g., intramolecular vs. intermolecular).

Q. Applications :

Advanced: What strategies optimize synthetic yield in multi-step routes to this compound?

Answer:

- Stepwise optimization :

- Boc protection : Use DMAP catalysis to enhance acylation efficiency.

- Amination : Screen bases (e.g., DIPEA, K2CO3) to minimize side reactions.

- In situ monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities.

Q. Troubleshooting :

Advanced: How can computational modeling predict reactivity or stability of this compound?

Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- MD simulations : Simulate solvation effects (e.g., in DMSO/water) to assess hydrolytic stability.

- Docking studies : Map interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

Software : Gaussian, GROMACS, or AutoDock Vina, validated against experimental data (e.g., crystallographic poses ).

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- HPLC-UV/ELSD : Quantify impurities (>0.1%) using reverse-phase columns.

- Karl Fischer titration : Measure residual water content (<0.5% for long-term stability).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.